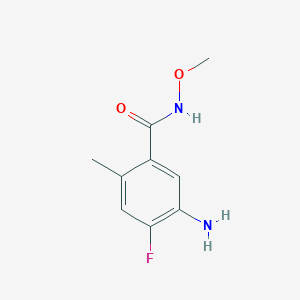

5-amino-2-methyl-4-fluoro-N-methoxybenzamide

Description

The journey into the world of advanced benzamide (B126) derivatives is a testament to the relentless pursuit of molecular perfection. Scientists continually seek to fine-tune the properties of known compounds to unlock new functionalities and applications. The strategic substitution on the benzamide core allows for the modulation of electronic, steric, and physicochemical properties, leading to a vast chemical space with immense potential.

Substituted benzamides form a critical class of compounds with a broad spectrum of applications, most notably in the pharmaceutical industry. The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom, is a common feature in a multitude of bioactive molecules. pharmaguideline.com These compounds have been successfully developed as analgesics, anti-inflammatory agents, and antipyretics. pharmaguideline.com The versatility of the benzamide scaffold allows for the introduction of various substituents, which can dramatically influence the biological activity and physical properties of the molecule. This adaptability has made substituted benzamides a fertile ground for the discovery of new therapeutic agents.

The specific scaffold of 5-amino-2-methyl-4-fluoro-N-methoxybenzamide is a confluence of several key structural features that are of significant interest in modern chemistry. The presence of a fluorine atom, an amino group, a methyl group, and an N-methoxyamide functionality on the benzamide core makes this compound a fascinating subject for interdisciplinary research.

The fluorinated benzamide aspect is particularly relevant in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.com The N-methoxyamide group is a valuable tool in organic synthesis, often employed as a directing group or a precursor for various transformations. The amino and methyl groups further modulate the electronic and steric properties of the molecule, potentially influencing its reactivity and interaction with biological targets. This unique combination of functional groups positions this compound as a potential bridge between medicinal chemistry, synthetic methodology, and materials science.

The history of benzamide research dates back to the 19th century, with the first synthesis of benzamide, the simplest amide derivative of benzoic acid, being a key milestone. wikipedia.org Early research focused on understanding the fundamental properties and reactivity of this new class of compounds. It wasn't until the 20th century that the medicinal potential of benzamide derivatives began to be explored, leading to the development of a wide range of pharmaceuticals. pharmaguideline.com The evolution of analytical techniques, such as spectroscopy and X-ray crystallography, has further deepened our understanding of the structure-activity relationships of substituted benzamides, enabling more rational design of new compounds with desired properties.

Focused research on fluorinated N-methoxybenzamides is driven by the desire to harness the synergistic effects of the fluorine atom and the N-methoxyamide group. The primary objectives of such research include:

Exploring Novel Synthetic Methodologies: Developing efficient and selective methods for the synthesis of highly functionalized fluorinated N-methoxybenzamides.

Investigating Physicochemical Properties: Characterizing the impact of fluorine substitution on the electronic properties, conformation, and stability of N-methoxybenzamides.

Evaluating Potential Applications: Assessing the utility of these compounds as intermediates in the synthesis of complex molecules, as potential bioactive agents, or as building blocks for novel materials.

The specific compound, this compound, represents a concrete target for such focused research efforts, embodying the key structural features of this promising class of molecules.

Interactive Data Table: Physicochemical Properties of Substituted Benzamides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzamide | C₇H₇NO | 121.14 | 127-130 | 288 |

| 4-Methoxybenzamide | C₈H₉NO₂ | 151.16 | 167-169 | 295 |

| 5-Amino-2-fluoro-N-methylbenzamide | C₈H₉FN₂O | 168.17 | Not Available | Not Available |

| 2-Amino-5-fluoro-4-methylbenzamide | C₈H₉FN₂O | 168.17 | Not Available | Not Available |

Detailed Research Findings

While direct research on this compound is limited, a wealth of information on its constituent structural motifs provides a strong foundation for understanding its potential.

The Influence of Fluorine Substitution

The introduction of a fluorine atom into an organic molecule can have profound effects on its properties. In the context of benzamides, fluorination can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug. researchgate.net

Modulate Acidity and Basicity: Fluorine's high electronegativity can influence the pKa of nearby functional groups.

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity. mdpi.com

Alter Conformation: The small size of the fluorine atom means it can often replace a hydrogen atom without significant steric hindrance, yet its electronic effects can influence the preferred conformation of the molecule. acs.org

The Role of the N-Methoxyamide Group

The N-methoxyamide functionality, also known as a Weinreb amide, is a versatile functional group in organic synthesis. Its key features include:

Stability to Nucleophiles: Weinreb amides are generally stable to a wide range of nucleophiles, such as Grignard reagents and organolithiums, allowing for selective reactions elsewhere in the molecule.

Controlled Acylation: They can be readily converted to ketones by reaction with organometallic reagents, stopping at the ketone stage without over-addition to form a tertiary alcohol.

Directing Group Effects: The N-methoxy group can act as a directing group in reactions such as ortho-metalation, facilitating the introduction of substituents at specific positions on the aromatic ring.

The combination of these features in the this compound scaffold suggests a molecule with significant potential as a synthetic intermediate for the construction of complex, biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-fluoro-N-methoxy-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-5-3-7(10)8(11)4-6(5)9(13)12-14-2/h3-4H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZVUZITMXTFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NOC)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Organic Transformations

Advanced Approaches to the Synthesis of the 5-amino-2-methyl-4-fluoro-N-methoxybenzamide Core Structure

The construction of the this compound scaffold involves two key transformations: the formation of the N-methoxyamide bond and the regioselective functionalization of the aromatic ring to introduce the amino, methyl, and fluoro substituents in the desired positions.

Modern Amide Bond Formation Strategies for N-Methoxybenzamides

The formation of the N-methoxyamide linkage is a critical step in the synthesis of the target molecule. Traditional methods for amide bond formation often rely on stoichiometric activating reagents, which can lead to significant waste generation. nih.gov Consequently, the development of catalytic and more atom-economical approaches is a key focus of modern synthetic chemistry.

Direct catalytic amidation of carboxylic acids with amines represents a highly efficient and environmentally benign approach to amide bond synthesis. researchgate.net This transformation can be effectively catalyzed by various Lewis acidic and green catalytic systems.

Lewis Acidic Catalysis:

Several metal-based Lewis acids have demonstrated efficacy in promoting the direct condensation of carboxylic acids and amines. Titanium(IV) and Zirconium(IV) complexes are notable examples. For instance, titanium tetrafluoride (TiF4) has been shown to catalyze the direct amidation of both aromatic and aliphatic carboxylic acids with a range of amines. rsc.orgrsc.org Aromatic acids typically require a 10 mol% catalyst loading and react over 24 hours in refluxing toluene, while aliphatic acids can undergo the transformation in 12 hours with a lower catalyst loading of 5 mol%. rsc.org Similarly, zirconium(IV) chloride (ZrCl4) has been employed as an efficient catalyst for direct amide coupling, proving effective for a variety of substrates, including chiral amino acids, without causing racemization. researchgate.net The mild reaction conditions and high yields make these methods attractive for the synthesis of complex molecules. researchgate.net

| Catalyst | Substrates | Conditions | Yield | Reference |

| TiF4 | Aromatic carboxylic acids and amines | 10 mol% catalyst, refluxing toluene, 24 h | 60-99% | rsc.orgrsc.org |

| TiF4 | Aliphatic carboxylic acids and amines | 5 mol% catalyst, refluxing toluene, 12 h | 60-99% | rsc.org |

| ZrCl4 | Carboxylic acids and amines | 2-10 mol% catalyst, THF, 70°C | 62-99% | researchgate.net |

| Ti(OiPr)4 | Nonactivated carboxylic acids and amines | - | High | researchgate.net |

Green Catalytic Systems:

Boronic acids have emerged as highly effective and environmentally friendly catalysts for direct amidation reactions. orgsyn.org The catalytic activity of boronic acids is influenced by the electronic nature of their substituents, with electron-withdrawing groups generally enhancing reactivity. rsc.org For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been utilized for the amidation of aryl amines with aryl acids. researchgate.net The mechanism of boronic acid-catalyzed amidation is thought to involve the formation of a reactive acylboronate intermediate. nih.gov

Enzymatic catalysis offers another green alternative for amide bond formation. While not specifically detailed for N-methoxybenzamides in the provided context, the broader application of enzymes in amide synthesis is a growing field, offering high selectivity and mild reaction conditions.

| Catalyst | Substrates | Conditions | Yield | Reference |

| Boric Acid | Carboxylic acids and amines | - | - | orgsyn.org |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | Aryl amines and aryl acids | 15 mol% catalyst, trimethylamine N-oxide, 2-MeTHF, microwave, 1 h | Good to excellent | researchgate.net |

Palladium-catalyzed carbonylative amidation provides a powerful method for the synthesis of benzamides from aryl halides, carbon monoxide, and an amine source. This approach is particularly useful for introducing the carbonyl group and forming the amide bond in a single step.

The mechanism of this reaction has been studied in detail and is understood to proceed through a series of well-defined steps. nih.govberkeley.eduacs.org The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. nih.govberkeley.edu Subsequent coordination of carbon monoxide and insertion into the aryl-palladium bond forms a palladium-acyl intermediate. nih.gov Finally, nucleophilic attack by the amine on the acyl group, followed by reductive elimination, yields the desired benzamide (B126) and regenerates the palladium(0) catalyst. nih.govberkeley.edu A Vilsmeier-type intermediate is proposed to play a role in carbon monoxide-free aminocarbonylation protocols where N-substituted formamides are used as the amide source.

The rate-limiting step in the aminocarbonylation of aryl chlorides is often the oxidative addition of the aryl chloride to the Pd(0) center. nih.govberkeley.edu The subsequent formation of the benzamide from the phenacylpalladium halide complex involves reversible displacement of the halide by the amine, deprotonation to form a palladium amido complex, and then reductive elimination to form the C-N bond. nih.govberkeley.eduacs.org

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid. This is often achieved through the use of coupling reagents, such as carbodiimides (e.g., DCC, EDC). The mechanism of carbodiimide-mediated amide bond formation involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea byproduct. youtube.com

Computational studies have provided valuable insights into the transition states and intermediates involved in these reactions. For instance, in the absence of a coupling reagent, the direct reaction between a carboxylic acid and an amine proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid. studysmarter.co.uk The subsequent elimination of a water molecule is often the rate-determining step.

In transamidation reactions, where an existing amide is converted to a new amide, the mechanism can be influenced by the catalyst and reaction conditions. For example, metal-catalyzed transamidation may proceed through the formation of a metal-amidate complex, followed by reaction with the incoming amine. nih.gov

Regioselective Functionalization of the Benzene (B151609) Ring

The synthesis of this compound requires the precise installation of the amino, methyl, and fluoro substituents on the benzene ring. The directing effects of these substituents play a crucial role in determining the regioselectivity of subsequent electrophilic aromatic substitution reactions.

The introduction of an amino group at the 5-position of the 2-methyl-4-fluorobenzamide core can be achieved through various synthetic strategies. The choice of method depends on the nature of the starting materials and the other substituents present on the ring.

Electrophilic Aromatic Substitution:

A common approach to introducing an amino group is through the nitration of the aromatic ring, followed by reduction of the nitro group. The regioselectivity of the nitration step is governed by the directing effects of the existing substituents. In the case of a 2-methyl-4-fluorobenzoyl precursor, the methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. organicchemistrytutor.comwikipedia.orgyoutube.comyoutube.comaakash.ac.in The interplay of these directing effects will influence the position of nitration.

Sandmeyer Reaction:

The Sandmeyer reaction provides a versatile method for introducing an amino group via a diazonium salt intermediate. wikipedia.orglibretexts.orgbyjus.comorganic-chemistry.orgncert.nic.in This reaction typically starts with an aromatic amine, which is converted to a diazonium salt using nitrous acid. The diazonium group can then be replaced by a variety of nucleophiles, including those that can be subsequently converted to an amino group. This method is particularly useful for accessing substitution patterns that are not easily achieved through direct electrophilic aromatic substitution. organic-chemistry.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com

Methodologies for Methylation at the 2-position

The introduction of a methyl group at the ortho-position to an existing functional group on an aromatic ring can be a challenging endeavor. Several methodologies can be envisaged for the regioselective methylation at the 2-position of a suitable benzamide precursor.

One prominent strategy involves directed ortho-metalation (DoM) . This technique utilizes a directing metalation group (DMG) to guide the deprotonation and subsequent electrophilic substitution at the adjacent ortho-position. For aniline derivatives, protecting the amino group as an N-pivaloyl or N-Boc group can facilitate ortho-lithiation, followed by reaction with a methylating agent like methyl iodide. acs.orgacs.org The amide functionality itself can also serve as a directing group, although its directing power can be influenced by other substituents on the ring. nih.gov

Catalytic C-H methylation presents a more atom-economical approach. Recent advancements have seen the development of palladium-catalyzed ortho-C-H methylation of arylthianthrenium salts, which can be generated from the corresponding arenes. rsc.org While this method offers high regioselectivity, it requires the pre-functionalization of the aromatic ring.

Another avenue is the use of biocatalysis. Engineered enzymes, such as N-methyltransferases, have demonstrated high regioselectivity in the N-methylation of heterocycles and could potentially be adapted for the C-methylation of specifically activated aromatic substrates. nih.gov

A comparison of potential methylation strategies is presented in the table below:

| Methodology | Reagents/Catalysts | Advantages | Disadvantages |

| Directed ortho-Metalation (DoM) | n-BuLi, s-BuLi, LDA; Methyl iodide | High regioselectivity, well-established | Requires stoichiometric strong base, cryogenic temperatures, and protecting groups |

| Catalytic C-H Methylation | Pd catalysts, Norbornene; Methylating agent | Catalytic, potentially milder conditions | Requires pre-functionalization (e.g., as arylthianthrenium salt) |

| Biocatalytic Methylation | Engineered N-methyltransferases | High selectivity, environmentally benign | Substrate scope may be limited, requires specific enzyme development |

Fluorination Techniques for Aromatic Systems at the 4-position

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceuticals due to fluorine's ability to modulate metabolic stability and binding affinity. Several techniques are available for the regioselective fluorination at the 4-position.

The Balz-Schiemann reaction is a classical method that involves the thermal decomposition of a diazonium fluoroborate salt, which can be prepared from the corresponding aniline. This method is particularly useful for introducing fluorine at a specific position.

Modern electrophilic fluorinating reagents, such as Selectfluor® , offer a milder alternative. These reagents can effect fluorination under various conditions, including photocatalysis. mdpi.com The regioselectivity of electrophilic fluorination is governed by the electronic nature of the substituents on the aromatic ring. For an aniline derivative, the amino group is a strong ortho-, para-director, which would favor fluorination at the 4-position, assuming the ortho-positions are sterically hindered or blocked.

Nucleophilic aromatic substitution (SNAr) can also be employed if a suitable leaving group, such as a nitro or chloro group, is present at the 4-position. This reaction is facilitated by electron-withdrawing groups on the aromatic ring. The synthesis of 2-fluorobenzoic acids has been achieved through the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org

The following table summarizes key fluorination techniques:

| Technique | Reagents | Key Features |

| Balz-Schiemann Reaction | NaNO₂, HBF₄, Heat | Requires diazonium salt intermediate, good for specific regiochemistry |

| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Milder conditions, regioselectivity directed by existing substituents |

| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Requires a good leaving group and electron-withdrawing groups |

| Visible-Light Mediated Fluorination | Photocatalyst (e.g., Eosin Y), Fluorinating agent | Utilizes light energy, can proceed under mild conditions |

Introduction of the N-Methoxy Group: Novel Synthetic Routes

The N-methoxyamide functionality, often referred to as a Weinreb amide, is a valuable synthetic intermediate. The formation of this group typically involves the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine.

A common approach is the activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

More direct, one-pot methods have been developed to avoid the isolation of the highly reactive acid chloride. Coupling reagents such as carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP) can facilitate the direct amidation of the carboxylic acid. researchgate.net

Recent research has focused on developing greener and more efficient methods for amide bond formation. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. sciepub.com While not specifically demonstrated for N-methoxyamides, this approach offers a promising avenue for a more environmentally friendly synthesis. Biocatalytic methods, employing enzymes like lipases, are also emerging as powerful tools for amide synthesis. sciepub.com Furthermore, iron-catalyzed direct N-methylation of N-methoxy benzamides has been reported as a solvent-free approach to bisamides, showcasing innovative transformations of the N-methoxy group itself. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles. whiterose.ac.uk

Solvent Selection and Alternative Reaction Media

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives.

For fluorination reactions, which are often carried out in chlorinated solvents, greener alternatives are being explored. Water is an attractive solvent due to its non-toxic and non-flammable nature. While fluorination was traditionally thought to be incompatible with water, recent studies have demonstrated successful fluorinations in aqueous media.

Solvent-free reactions represent an ideal scenario from a green chemistry perspective. The direct reaction of an acid and urea in the presence of boric acid to form an amide is an example of a solvent-free synthesis. semanticscholar.org

Development and Application of Reusable Catalysts

The use of catalysts is a cornerstone of green chemistry as they can reduce energy consumption and waste generation. Reusable heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and cost.

For the N-methylation of anilines, heterogeneous catalysts such as Pt/C have been shown to be effective and can be recycled. rsc.org Similarly, for N-alkylation of amines with alcohols, reusable cobalt nanoparticles have been developed. researchgate.net In the context of amidation, neutral alumina (Al₂O₃) has been used as a reusable dehydrating agent in the catalyst-free synthesis of N-sulfonylimines, a principle that could be extended to other amidation reactions. rsc.org

The table below highlights some examples of reusable catalysts for relevant transformations:

| Reaction | Reusable Catalyst | Advantages |

| N-Methylation of Anilines | Pt/C | Commercially available, high turnover number |

| N-Alkylation of Amines | Cobalt Nanoparticles | High selectivity, applicable to a broad range of substrates |

| Amidation (dehydration) | Neutral Al₂O₃ | Eco-friendly, efficient, and reusable |

Energy-Efficient Synthesis Protocols (e.g., Ultrasonic Irradiation, Solar Radiations)

Conventional heating methods can be energy-intensive. Alternative energy sources can lead to more efficient and environmentally friendly synthetic protocols.

Ultrasonic irradiation has been shown to accelerate various chemical reactions, including the synthesis of fluorinated azoles and the derivatization of anilines. worldwidejournals.comnih.gov The cavitation effect induced by ultrasound can enhance mass transfer and generate localized high temperatures and pressures, leading to shorter reaction times and higher yields.

Solar radiation provides a renewable and abundant source of energy. Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. It has been successfully applied to the synthesis of amides and the functionalization of benzamides. nih.govrsc.org This technology utilizes photocatalysts that can absorb visible light to initiate chemical transformations under mild conditions.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology Research

The generation of a library of analogues based on the this compound scaffold is essential for elucidating the structural requirements for biological activity. The synthetic approach would likely involve the initial synthesis of a key intermediate, such as 2-methyl-4-fluoro-5-nitrobenzoic acid, which can then be elaborated to introduce diversity at the amino and amide functionalities.

A plausible synthetic route would commence with the nitration of a suitable toluene derivative, followed by oxidation of the methyl group to a carboxylic acid. Subsequent conversion to an acid chloride would facilitate the formation of the N-methoxy amide. The final step would involve the reduction of the nitro group to the desired primary amine.

Modification of the Amino Moiety

Acylation Reactions: The amino group can be readily acylated with a variety of acid chlorides or anhydrides to introduce different alkyl or aryl amide functionalities. This allows for the exploration of steric and electronic effects at this position.

Sulfonylation Reactions: Reaction with sulfonyl chlorides would yield sulfonamide derivatives, introducing a different geometric and electronic environment compared to amides.

Reductive Amination: The amino group can be converted to secondary or tertiary amines through reductive amination with aldehydes or ketones. This modification alters the basicity and hydrogen bonding capacity of this position.

Table 1: Representative Modifications of the 5-Amino Moiety

| Entry | Reagent | Resulting Functional Group | Potential Impact on SAR |

| 1 | Acetyl chloride | Acetamide | Explores the effect of a small, neutral substituent. |

| 2 | Benzoyl chloride | Benzamide | Investigates the influence of an aromatic ring. |

| 3 | Methanesulfonyl chloride | Methanesulfonamide | Introduces a hydrogen bond donor/acceptor with tetrahedral geometry. |

| 4 | Formaldehyde, NaBH3CN | N,N-Dimethylamino | Increases basicity and removes hydrogen bond donating capability. |

Variations of the Methyl and Fluoro Substituents

The methyl and fluoro groups on the benzene ring play a significant role in modulating the molecule's conformation, lipophilicity, and metabolic stability. Understanding their influence is crucial for optimizing pharmacokinetic and pharmacodynamic properties.

Bioisosteric Replacement of the Methyl Group: The methyl group can be replaced with other small substituents to probe steric and electronic requirements. Bioisosteres are chemical substituents with similar physical or chemical properties that impart similar biological properties to a chemical compound u-tokyo.ac.jp. For instance, replacing the methyl group with a chlorine atom can provide insights into the effects of a similarly sized but more electronegative group u-tokyo.ac.jp. An ethyl group could be introduced to explore the tolerance for larger alkyl substituents.

Table 2: Proposed Variations of Methyl and Fluoro Substituents

| Entry | Modification | Rationale |

| 1 | Replace 2-methyl with 2-chloro | Evaluate the impact of an electronegative group of similar size. |

| 2 | Replace 2-methyl with 2-ethyl | Assess steric tolerance at the 2-position. |

| 3 | Move 4-fluoro to 2-fluoro | Investigate the effect of fluorine's position on ring electronics and binding interactions. |

| 4 | Replace 4-fluoro with 4-chloro | Compare the effects of different halogens at the same position. |

Derivatization at the N-Methoxy Amide Linkage

The N-methoxy amide, also known as a Weinreb amide, is a key functional group that can influence the molecule's reactivity and metabolic stability. Modifications at this position can provide valuable SAR data.

Replacement with Bioisosteres: The amide bond itself can be replaced with various bioisosteres to improve metabolic stability and alter the hydrogen bonding pattern nih.govdrughunter.com. Common amide bioisosteres include 1,2,3-triazoles, oxadiazoles, and thiazoles. The synthesis of these analogues would require a different synthetic approach, often involving the coupling of a corresponding azide or hydrazine with a suitable reaction partner.

Table 3: Potential Derivatizations of the N-Methoxy Amide

| Entry | Modification | Rationale |

| 1 | N-Ethoxy amide | Probes for steric effects at the amide nitrogen. |

| 2 | N-Isopropoxy amide | Introduces a bulkier group to assess steric limitations. |

| 3 | 1,2,3-Triazole | Amide bioisostere with altered electronic and hydrogen bonding properties. |

| 4 | N-Methyl amide | Removal of the N-oxygen to create a more traditional secondary amide for comparison. |

Through the systematic synthesis and biological evaluation of these proposed analogues, a detailed structure-activity relationship for the this compound scaffold can be developed. This knowledge is instrumental in the design of more potent and selective compounds for various applications in chemical biology research.

Advanced Structural Elucidation and Spectroscopic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure and conformation of organic molecules in solution. For 5-amino-2-methyl-4-fluoro-N-methoxybenzamide, NMR would provide critical information on the connectivity of atoms and their spatial relationships.

The amide bond (C-N) in benzamides possesses a significant double bond character, leading to restricted rotation. This phenomenon can result in the presence of distinct rotational isomers, or rotamers, which can be observed and quantified using dynamic NMR (DNMR) studies. By acquiring spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of interconversion increases, allowing for the calculation of the energy barrier to rotation.

In the case of this compound, restricted rotation is expected around the C(O)-N(OCH3) bond. This would give rise to two distinct conformers. DNMR experiments would be crucial in determining the Gibbs free energy of activation (ΔG‡) for this rotational process, which for similar amides typically falls in the range of 12-20 kcal/mol.

Table 1: Expected Dynamic NMR Observations for this compound

| Feature | Expected Observation | Structural Implication |

|---|---|---|

| N-OCH₃ Signal | At low temperatures, two separate singlets would be expected. | Presence of two distinct rotamers due to hindered rotation around the amide C-N bond. |

| Aromatic Signals | Potential broadening or splitting of aromatic proton signals at low temperatures. | Different chemical environments for the aromatic protons in each conformer. |

| Coalescence | Upon heating, the two N-OCH₃ singlets would broaden and merge into a single, sharp singlet. | The rate of rotation becomes fast on the NMR timescale, indicating the overcoming of the rotational energy barrier. |

To unambiguously assign all proton (¹H) and carbon (¹³C) signals, a series of multi-dimensional NMR experiments would be employed. These techniques reveal through-bond and through-space correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, confirming the coupling between the two aromatic protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom, allowing for the assignment of the aromatic CH carbons, the methyl carbon, and the methoxy (B1213986) carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This would be particularly useful in confirming the relative orientation of substituents in the stable conformer(s), such as the proximity of the N-methoxy group to either the C6-H or the carbonyl oxygen in the different rotamers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -CH₃ (at C2) | ~2.2 - 2.5 | ~15 - 20 | C1, C2, C3 |

| -NH₂ (at C5) | ~4.0 - 5.0 (broad) | N/A | C4, C5, C6 |

| -OCH₃ | ~3.7 - 3.9 | ~60 - 65 | Carbonyl Carbon |

| Aromatic H (at C3) | ~6.5 - 6.8 | ~110 - 115 (d, JCF) | C1, C2, C4, C5 |

| Aromatic H (at C6) | ~7.2 - 7.5 | ~125 - 130 | C1, C2, C4, C5 |

| Carbonyl (C=O) | N/A | ~165 - 170 | Aromatic H, OCH₃ H |

Note: Chemical shifts are estimates and would be influenced by solvent and temperature. 'd' denotes a doublet due to coupling with fluorine.

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying functional groups and probing intermolecular interactions like hydrogen bonding. The vibrational modes of this compound would provide a unique "fingerprint."

The amino (-NH₂) group and the amide carbonyl (C=O) group are capable of participating in both intramolecular and intermolecular hydrogen bonds. In the solid state, it is highly probable that intermolecular hydrogen bonds of the type N-H···O=C would be formed, linking molecules together. Analysis of the N-H and C=O stretching frequencies in the FT-IR spectrum can provide evidence for such interactions. Typically, hydrogen bonding causes a red-shift (lowering of wavenumber) and broadening of the stretching bands of the participating groups. For instance, the C=O stretching frequency, expected around 1650-1680 cm⁻¹ for a tertiary amide, would likely shift to a lower frequency if it acts as a hydrogen bond acceptor.

Table 3: Expected Characteristic Vibrational Frequencies (FT-IR/FT-Raman)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | Confirms presence of the primary amino group. Band position and shape indicate hydrogen bonding. |

| C-H Stretching (aromatic & aliphatic) | 2900 - 3100 | Confirms presence of methyl and aromatic C-H bonds. |

| C=O Stretching (amide) | 1640 - 1670 | Position is sensitive to conjugation and hydrogen bonding. |

| N-H Bending | 1580 - 1650 | Characteristic of the primary amino group. |

| C=C Stretching (aromatic) | 1450 - 1600 | Confirms the presence of the benzene (B151609) ring. |

| C-F Stretching | 1100 - 1250 | Strong absorption characteristic of the aryl-fluoride bond. |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Research

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound (C₉H₁₁FN₂O₂), which is 198.0808, providing confirmation of its elemental composition.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) which would then undergo characteristic fragmentation. For aromatic amides, a common and often dominant fragmentation pathway is the α-cleavage of the amide bond (N-CO). This would result in the loss of the •N(H)OCH₃ radical and the formation of a stable acylium cation.

Table 4: Predicted Key Fragmentation Pathways and m/z Values in EI-MS

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 198 | [C₉H₁₁FN₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 151 | [C₈H₇FO]⁺ | α-cleavage: Loss of •NHOCH₃ from the molecular ion. |

| 123 | [C₇H₄FO]⁺ | Loss of CO from the m/z 151 fragment. |

| 95 | [C₆H₄F]⁺ | Loss of CO from the m/z 123 fragment. |

X-ray Crystallography and Crystal Structure Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those like benzamides that can form various hydrogen-bonding networks. Different polymorphs can have distinct physical properties. Fluorine substitution in benzamides has been shown to influence crystal packing and can sometimes suppress disorder.

A crystallographic study of this compound would reveal its crystal system, space group, and unit cell dimensions. More importantly, it would elucidate the crystal packing motif. It is highly anticipated that the packing would be dominated by intermolecular hydrogen bonds involving the amino group as a donor and the amide carbonyl oxygen as an acceptor. This could lead to the formation of common supramolecular synthons like chains or dimers. The presence of the fluorine atom could also lead to weak C-H···F or F···F interactions, further stabilizing the crystal lattice. For a related compound, 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide (B126), a triclinic crystal system was observed, highlighting the complex packing that can arise in such substituted molecules.

Table 5: Expected Crystallographic and Structural Information

| Parameter | Anticipated Findings |

|---|---|

| Crystal System | Likely a low-symmetry system such as monoclinic or triclinic. |

| Hydrogen Bonding | Primary motif expected to be N-H···O=C interactions, forming chains or dimeric structures. |

| Conformation | The solid-state conformation, including the torsion angle of the amide bond, would be definitively established. |

| Intermolecular Contacts | Analysis would reveal other packing forces, such as π-π stacking of the aromatic rings or weak C-H···F interactions. |

| Polymorphism | Screening through crystallization from different solvents could reveal the existence of multiple polymorphs. |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) within the Crystal Lattice

The crystal lattice of a molecule like this compound is stabilized by a network of non-covalent interactions. Based on its functional groups, the primary interactions governing its crystal packing are hydrogen bonds and π-π stacking.

Hydrogen Bonding: The primary amine (-NH₂) and the amide (N-H) groups are excellent hydrogen bond donors, while the carbonyl oxygen (C=O), the methoxy oxygen (-OCH₃), and the fluorine atom (-F) are potential acceptors. The most significant hydrogen bonds in related benzamide crystal structures are the amide-amide interactions, which typically form robust synthons. mdpi.comdcu.ie For instance, the N-H of one amide group forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule (N-H···O=C), often creating chains or dimeric motifs. dcu.ieresearchgate.net

Interactive Data Table: Typical Hydrogen Bond Geometries in Benzamide Derivatives

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Interaction Type |

| N (amide) | H | O (carbonyl) | 2.9 - 3.1 | 150 - 170 | Strong, Primary Synthon |

| N (amine) | H | O (carbonyl) | 2.9 - 3.2 | 140 - 165 | Common |

| N (amine) | H | F | 3.0 - 3.3 | 130 - 160 | Weaker, Directional |

| C (aryl) | H | F | 3.1 - 3.4 | 120 - 150 | Weak, Stabilizing |

| C (aryl) | H | O (carbonyl) | 3.2 - 3.5 | 120 - 150 | Weak, Stabilizing |

Note: The data presented is generalized from various fluorinated benzamide and aromatic compound crystal structures and serves as a predictive model.

π-π Stacking: The fluorinated benzene ring is capable of engaging in π-π stacking interactions, which are crucial for the dense packing of aromatic molecules. acs.orgwikipedia.org These interactions arise from a combination of van der Waals forces and electrostatic interactions between the electron clouds of adjacent aromatic rings. The substitution pattern on the ring—with electron-donating (amino, methyl, methoxy) and electron-withdrawing (fluoro, amide) groups—creates a complex quadrupole moment that influences the preferred stacking geometry, which can be parallel-displaced or T-shaped to maximize attractive forces. wikipedia.orgrsc.org

Photoelectron Spectroscopy for Investigating Electronic Structures and Ionization Potentials

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. nih.govresearchgate.net The resulting spectrum provides the ionization potentials (IPs), which correspond to the energies of the molecular orbitals.

For a molecule like this compound, the valence photoelectron spectrum would show a series of bands corresponding to the ionization of electrons from different molecular orbitals. The lowest ionization potentials are associated with the highest occupied molecular orbitals (HOMOs), which are typically the π-orbitals of the benzene ring and the non-bonding lone pair orbital on the amide nitrogen.

Studies on a series of para- and meta-substituted benzamides provide a framework for understanding the electronic effects at play. cdnsciencepub.com The substituents on the benzene ring modulate the energies of the phenyl π orbitals.

Electron-donating groups (like -NH₂, -OCH₃, -CH₃) destabilize the π-orbitals (lower their IP), making the electrons easier to remove.

Electron-withdrawing groups (like -F, -CONH₂) stabilize the π-orbitals (increase their IP).

In this compound, the potent electron-donating amino group at position 5 would have the most significant effect, strongly destabilizing the phenyl π-orbitals and lowering the first ionization potential. The methyl and methoxy groups would contribute further to this effect. Conversely, the fluorine atom and the N-methoxybenzamide group itself would have a stabilizing (IP-increasing) influence. The interplay of these competing effects determines the final orbital energies.

Based on data from related compounds, the first few ionization potentials can be assigned. cdnsciencepub.com The first band in the PES spectrum would likely correspond to the highest π-orbital of the phenyl ring, significantly influenced by the amino group. Subsequent bands would relate to other phenyl π-orbitals and the non-bonding orbitals of the amide and methoxy groups.

Interactive Data Table: Experimental Ionization Potentials (IP) of Related Substituted Benzenes and Benzamides (in eV)

| Compound | First Phenyl π IP (eV) | Second Phenyl π IP (eV) | Amide nₒ IP (eV) |

| Benzamide | 9.45 | 9.78 | 10.12 |

| p-Fluorobenzamide | 9.68 | 9.92 | 10.35 |

| p-Methoxybenzamide | 8.62 | 9.57 | 10.00 |

| p-Methylbenzamide | 9.14 | 9.62 | 10.05 |

| Aniline | 8.02 | 9.15 | - |

Source: Data compiled from studies on substituted benzamides and aniline. cdnsciencepub.comresearchgate.net The values illustrate the electronic impact of various substituents.

The data clearly shows the strong destabilizing (IP lowering) effect of the methoxy group and the stabilizing (IP increasing) effect of the fluorine atom relative to unsubstituted benzamide. The effect of an amino group, as seen in aniline, is even more pronounced, suggesting that the first ionization potential of this compound would be significantly lower than that of benzamide itself.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods, such as the widely used B3LYP functional, provide a balance between computational cost and accuracy for determining the electronic structure and properties of molecules like substituted benzamides. nih.govresearchgate.net These calculations form the basis for understanding the molecule's geometry, stability, and reactivity.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to the positions of its nuclei.

For a molecule like 5-amino-2-methyl-4-fluoro-N-methoxybenzamide, which has several rotatable bonds (e.g., the C-N amide bond, the N-O methoxy (B1213986) bond, and bonds connecting the substituents to the ring), multiple stable conformations may exist. The relative orientation of the substituted phenyl ring and the central amide plane is a key conformational feature. nih.gov Studies on similar fluoro-N-(pyridyl)benzamides have shown that the substitution patterns of the fluorine atom and other groups significantly influence the molecule's preferred conformation. nih.gov A thorough analysis would involve mapping the potential energy surface by systematically rotating these bonds to identify all low-energy conformers and the energy barriers separating them, thus defining the molecule's conformational landscape.

| Parameter | Description | Expected Influence on this compound |

| Dihedral Angles | The angles between four connected atoms, defining the rotation around the central bond. Key dihedrals include the phenyl-amide and N-methoxy torsions. | The interplay of steric hindrance from the ortho-methyl group and potential intramolecular hydrogen bonding involving the amino, fluoro, and carbonyl groups would dictate the planarity and orientation of the amide group relative to the phenyl ring. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | Optimization would reveal the precise C=O, C-N, and C-F bond lengths, which are influenced by the electronic effects (resonance, induction) of all substituents on the aromatic ring. |

| Conformational Energy | The relative stability of different spatial arrangements (conformers). | Calculations would identify the global minimum energy structure and other low-energy conformers, providing insight into the molecule's flexibility and the populations of different shapes at room temperature. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO : This orbital acts as the primary electron donor. Regions of the molecule with high HOMO density are susceptible to attack by electrophiles.

LUMO : This orbital acts as the primary electron acceptor. Regions with high LUMO density are susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.net For the parent molecule benzamide (B126), the calculated HOMO-LUMO gap is approximately 5.611 eV. researchgate.net The introduction of electron-donating groups (like amino and methyl) and electron-withdrawing groups (like fluoro and the amide itself) to the benzene (B151609) ring in this compound would significantly alter the energies of these orbitals and the magnitude of the gap.

| Orbital/Parameter | Role in Reactivity | Predicted Characteristics for this compound |

| HOMO | Electron-donating orbital | The electron-rich aromatic ring, particularly influenced by the strong electron-donating amino group, would likely have a high contribution to the HOMO. |

| LUMO | Electron-accepting orbital | The LUMO is expected to be distributed over the carbonyl group and the aromatic ring, influenced by the electron-withdrawing fluorine atom. |

| HOMO-LUMO Gap (ΔE) | Indicator of stability and reactivity | The combination of electron-donating and withdrawing groups would modulate the gap. A smaller gap compared to unsubstituted benzamide might be expected, suggesting higher reactivity. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack. nih.govwolfram.com

On an MEP map, regions of negative potential (typically colored red) are rich in electrons and are attractive to electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net For substituted benzamides, the most negative potential is consistently localized on the oxygen atom of the carbonyl group, making it a prime site for hydrogen bonding and electrophilic interactions. nih.govresearchgate.nettandfonline.com Positive regions are generally found around the hydrogen atoms of the amino group and the amide N-H (if present), making them potential hydrogen bond donors. In this compound, the MEP would clearly delineate the electron-rich carbonyl oxygen and the electron-poor amino protons.

To gain a more quantitative understanding of reactivity, specific descriptors can be calculated.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. fluorine1.ru This method provides insight into intramolecular bonding, charge transfer, and delocalization of electrons (hyperconjugation). researchgate.netresearchmathsci.org For a molecule like the target compound, NBO analysis could quantify the delocalization of the amino group's lone pair electrons into the aromatic ring and the conjugative interactions involving the amide group.

Fukui Functions: While not explicitly detailed for benzamides in the search results, Fukui functions are a key concept in conceptual DFT used to predict which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, these functions pinpoint the most reactive sites with greater precision than MEP maps alone.

DFT calculations can accurately predict various spectroscopic parameters, which is essential for structure verification and analysis.

NMR Chemical Shifts: Theoretical calculations of NMR spectra, often using the Gauge-Independent Atomic Orbital (GIAO) method, are a standard tool for confirming molecular structures. nih.gov The calculated chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) nuclei can be compared with experimental data. The chemical shifts in substituted benzamides are highly dependent on the electronic environment created by the various functional groups. journals.co.zaresearchgate.net For this compound, calculations would predict the specific shifts for the aromatic protons, the methyl protons, and the methoxy protons, which are influenced by the combined electronic effects of the amino, fluoro, and amide substituents.

Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies corresponding to the normal modes of a molecule. These calculated frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. researchgate.net Typically, calculated harmonic frequencies are systematically higher than experimental values, and scaling factors are often applied to improve the agreement. researchgate.netarxiv.org Key vibrational modes for this molecule would include the C=O stretch of the amide, N-H stretching of the amino group, C-F stretching, and various aromatic C-H and C-C vibrations. nih.gov

UV-Vis Absorptions: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. For benzamide, a π-π* transition has been identified. researchgate.net The substituents on the target molecule would be expected to shift the absorption maxima (λ_max) due to their influence on the electronic structure.

| Spectroscopic Parameter | Computational Method | Information Provided |

| NMR Chemical Shifts | DFT (GIAO method) | Predicts ¹H and ¹³C chemical shifts for comparison with experimental spectra, aiding in structure elucidation. nih.gov |

| Vibrational Frequencies | DFT (Harmonic Approximation) | Calculates IR and Raman active modes (e.g., C=O, N-H, C-F stretches) to aid in the assignment of experimental spectra. researchgate.net |

| UV-Vis Absorptions | Time-Dependent DFT (TD-DFT) | Predicts electronic transitions (e.g., π → π*) and their corresponding absorption wavelengths (λ_max). researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent or a biological receptor). nih.gov

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: Explore how the molecule transitions between different stable conformations in solution.

Study Solvation: Investigate how solvent molecules (like water) arrange around the solute and form hydrogen bonds, particularly with the carbonyl oxygen and amino group.

Simulate Binding: If the molecule is a potential inhibitor, MD simulations can model its interaction with a target protein, revealing the stability of the binding pose, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the role of water molecules in the binding site. nih.gov

Conformational Dynamics in Solution and Solid State

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Computational chemistry provides powerful tools, such as molecular dynamics (MD) simulations, to explore the conformational landscape of this compound in different environments. tandfonline.comresearchgate.net

In solution , the molecule's dynamics are governed by intramolecular forces and interactions with solvent molecules. Key conformational variables for this compound would include the rotation around several single bonds:

The C(O)-N bond of the amide, which has a partial double-bond character and influences the planarity of the amide group.

The Ar-C(O) bond, determining the orientation of the amide group relative to the benzene ring.

The N-O bond of the methoxyamide group.

The orientation of the amino and methyl groups on the ring.

MD simulations in an explicit solvent (like water) can map the potential energy surface related to these rotations, identifying low-energy, stable conformers and the energy barriers between them. nih.gov The fluorine substituent is of particular interest, as its electronegativity can influence local charge distribution and conformational preferences through intramolecular hydrogen bonding or steric effects. nih.govbiorxiv.org

In the solid state , conformational freedom is significantly reduced due to packing forces within the crystal lattice. Theoretical modeling in this phase often starts with a known crystal structure or involves crystal structure prediction algorithms. These simulations can reveal how intermolecular interactions, such as hydrogen bonds between the amino and amide groups of neighboring molecules, lock the molecule into a specific conformation. Comparing the dominant conformers in solution versus the solid state provides insight into the energetic cost of conformational changes upon crystallization or dissolution.

Simulation of Intermolecular Interactions and Self-Assembly Processes

The functional groups on this compound—specifically the amino (NH2) and N-methoxybenzamide groups—are capable of forming strong hydrogen bonds. researchgate.net The aromatic ring can also participate in π-π stacking interactions. These non-covalent forces can drive the spontaneous organization of molecules into ordered supramolecular structures, a process known as self-assembly. rsc.orgresearchgate.net

Molecular dynamics simulations are employed to model these processes. By placing multiple molecules in a simulation box, researchers can observe their aggregation behavior over time. nih.gov Analysis of the simulation trajectories can quantify the primary modes of interaction:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the amide oxygen, methoxy oxygen, and fluorine atom can act as acceptors. This could lead to the formation of dimers or linear chains.

π-π Stacking: The electron-rich aromatic rings can stack on top of each other, contributing to the stability of an assembly.

Van der Waals Interactions: The methyl group provides a site for weaker, non-polar interactions.

These simulations can predict the most stable dimeric configurations and provide a bottom-up understanding of how these initial interactions can propagate into larger, more complex assemblies like fibers or sheets. researchgate.net

Protein-Ligand Interaction Dynamics (for mechanistic research probes)

Benzamide derivatives are frequently investigated as inhibitors of biological targets like enzymes or as probes for receptor binding. mdpi.comacs.orgnih.gov Computational docking and molecular dynamics simulations are standard tools to investigate how a molecule like this compound might interact with a protein binding site. nih.gov

The process typically involves:

Molecular Docking: A computational algorithm predicts the preferred binding pose of the ligand within the protein's active site, providing an initial static snapshot of the interaction.

Molecular Dynamics (MD) Simulation: This initial docked complex is then subjected to a full MD simulation in a solvated environment. This allows for the observation of the dynamic behavior of both the protein and the ligand over time, providing a more realistic view of the binding event and the stability of the complex.

During an MD simulation, the stability of the protein-ligand complex is assessed using metrics like RMSD and RMSF. researchgate.netphysicsworks2.comcomputabio.comgithub.io

Root Mean Square Deviation (RMSD) measures the average deviation of the protein's backbone atoms (or the ligand's heavy atoms) from their initial position over the course of the simulation. A plot of RMSD versus time that reaches a stable plateau suggests that the complex has reached equilibrium and is structurally stable. Large fluctuations would indicate instability or a significant conformational change. researchgate.net

Root Mean Square Fluctuation (RMSF) is calculated for each individual amino acid residue (or atom) in the protein. mdanalysis.org It measures the fluctuation of each residue around its average position. High RMSF values indicate regions of high flexibility, which can be important for protein function or ligand entry/exit. A ligand binding event is expected to reduce the RMSF of residues in the binding pocket, indicating stabilization.

Hypothetical RMSD and RMSF Data for a Stable Protein-Ligand Complex

| Metric | System Component | Average Value (Å) | Interpretation |

| RMSD | Protein Backbone | 1.5 ± 0.3 | The protein maintains a stable overall fold. |

| Ligand | 0.8 ± 0.2 | The ligand remains stably bound in the pocket. | |

| RMSF | Binding Site Residues | 0.5 - 1.0 | Low fluctuation, indicating stabilization by the ligand. |

| Loop Regions | 2.5 - 4.0 | High fluctuation, indicating inherent flexibility. |

A detailed analysis of the MD trajectory reveals the specific molecular interactions that stabilize the protein-ligand complex. researchgate.netgithub.ioresearchgate.net These interactions are dynamic, forming and breaking on a picosecond timescale. The analysis focuses on the percentage of simulation time that a particular interaction is present.

Hydrogen Bonding: The amino and amide groups of this compound are potent hydrogen bond donors and acceptors. Analysis would identify key protein residues (e.g., aspartate, glutamate, serine) that form persistent hydrogen bonds with the ligand. The fluorine atom can also act as a weak hydrogen bond acceptor. nih.govnih.govparssilico.com

Hydrophobic Interactions: The methyl group and the faces of the aromatic ring can form favorable hydrophobic interactions with non-polar residues in the protein's binding pocket, such as leucine, valine, or phenylalanine. These interactions are crucial for desolvating the ligand from water and stabilizing its bound state.

Hypothetical Interaction Analysis for this compound in a Kinase Binding Site

| Ligand Group | Interaction Type | Potential Protein Residue Partner | Occupancy (%) |

| Amino (-NH2) | Hydrogen Bond Donor | Asp181 (side chain O) | 85% |

| Amide (C=O) | Hydrogen Bond Acceptor | Val125 (backbone NH) | 92% |

| Methyl (-CH3) | Hydrophobic | Leu78, Ile150 | N/A |

| Aromatic Ring | π-π Stacking | Phe180 | N/A |

| Methoxy (-OCH3) | Hydrogen Bond Acceptor | Ser127 (side chain OH) | 45% |

Theoretical Studies on Polymerization and Supramolecular Assembly

Beyond simple dimerization or small aggregates, computational studies can explore the formation of long-chain supramolecular polymers. core.ac.uknih.govrsc.orgresearchgate.net Molecules like this compound, which possess directional hydrogen bonding groups, are potential monomers for such polymers. Theoretical models can predict whether the polymerization process is cooperative (i.e., the addition of a monomer to a growing chain is more favorable than the initial dimerization) and what structures are likely to form. rsc.org

Coarse-grained modeling, where groups of atoms are simplified into single beads, can be used to simulate the assembly of thousands of monomers over longer timescales, providing insights into the morphology of the resulting materials. nih.gov

The key to forming a stable supramolecular polymer is the creation of a repeating, energetically favorable network of intermolecular interactions, primarily hydrogen bonds. uva.esuni-bonn.deaip.orgrsc.orgacs.org For this compound, theoretical modeling would focus on how the specific arrangement of its hydrogen bond donors and acceptors could lead to an extended one-dimensional chain. acs.org

For instance, a plausible motif could involve a "head-to-tail" arrangement where the amino group of one molecule donates a hydrogen bond to the amide or methoxy oxygen of a neighboring molecule. Quantum chemical calculations can determine the precise geometry and strength of these hydrogen bonds. By analyzing the potential for multiple, repeating hydrogen bond connections, it's possible to predict the formation of robust, chain-like structures and understand how molecular design could be tuned to favor or disfavor such polymerization. rsc.org

Coarse-Grained Molecular Dynamics for Self-Assembly Mechanisms

No published studies were identified that utilize coarse-grained molecular dynamics to investigate the self-assembly mechanisms of this compound.

Chirality Transfer Mechanisms in Supramolecular Systems

There is no available research on the chirality transfer mechanisms involving this compound within supramolecular systems.

Polymorphism Prediction and Energy Ranking of Crystal Structures

A search for studies on the polymorphism prediction and crystal structure energy ranking for this compound yielded no results.

Reaction Mechanisms and Reactivity Studies

Investigation of C-H Activation Pathways Involving the Benzamide (B126) Moiety

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. The benzamide moiety, particularly when N-alkoxylated, serves as an effective handle for directing these transformations to specific positions on the aromatic ring.

Rhodium(III) catalysis has been extensively used for C-H activation and annulation reactions of N-methoxybenzamides to construct various heterocyclic systems. rsc.orgresearchgate.net While studies specifically detailing the reactivity of 5-amino-2-methyl-4-fluoro-N-methoxybenzamide are not prevalent in publicly accessible literature, the general mechanism established for N-methoxybenzamides is considered applicable.

The catalytic cycle typically begins with the coordination of the N-methoxybenzamide to the Cp*Rh(III) catalyst. The amide oxygen and nitrogen atoms chelate to the rhodium center, facilitating a concerted metalation-deprotonation (CMD) step. This results in the formation of a five-membered rhodacycle intermediate through the selective activation of an ortho C-H bond. This intermediate is central to the subsequent annulation pathway.

Once the rhodacycle is formed, the coupling partner, such as an alkyne or a sulfoxonium ylide, coordinates to the rhodium center. rsc.org This is followed by migratory insertion of the coupling partner into the Rh-C bond, expanding the rhodacycle. The final steps involve reductive elimination and protonolysis to release the annulated product and regenerate the active Rh(III) catalyst, allowing the cycle to continue. For instance, in reactions with sulfoxonium ylides, which act as carbene precursors, chemodivergent annulations can be achieved under acid-controlled conditions to yield diverse products like isocoumarins or isoquinolones. rsc.orgresearchgate.net

Table 1: Key Steps in Rhodium-Catalyzed C-H Annulation of N-Methoxybenzamides

| Step | Description | Intermediate |

|---|---|---|

| 1. Chelation | The N-methoxybenzamide coordinates to the Rh(III) center. | Catalyst-Substrate Complex |

| 2. C-H Activation | Concerted metalation-deprotonation (CMD) at the ortho-position. | Five-membered Rhodacycle |

| 3. Coordination | The coupling partner (e.g., alkyne) coordinates to the rhodium. | Rhodacycle-Partner Complex |

| 4. Insertion | Migratory insertion of the partner into the Rh-C bond. | Expanded Rhodacycle |

| 5. Reductive Elimination | C-C or C-heteroatom bond formation releases the product. | Annulated Product |

| 6. Regeneration | Protonolysis regenerates the active Rh(III) catalyst. | Cp*Rh(III) |

The N-methoxy group plays a pivotal role in facilitating the C-H activation of the benzamide moiety. It functions as a versatile and efficient directing group for various transition metals, including rhodium, palladium, and ruthenium. researchgate.net

The primary functions of the N-methoxy group are:

Chelation Assistance: The oxygen atom of the methoxy (B1213986) group and the amide oxygen atom form a stable bidentate chelate with the metal center. This pre-organizes the substrate for the regioselective activation of the ortho C-H bond. nih.gov

Weak Coordination: The N-methoxy amide is considered a weakly coordinating directing group. This is advantageous as it allows for facile product release and catalyst turnover, which can be a challenge with more strongly coordinating groups. nih.gov

Internal Oxidant: In some catalytic cycles, particularly with Rh(III), the N-O bond can be cleaved, allowing the directing group to act as an internal oxidant. This obviates the need for an external oxidant, which can improve the reaction's efficiency and environmental footprint.

The electronic properties of the substituents on the benzamide ring, such as the amino and fluoro groups in this compound, can influence the efficiency of the C-H activation process by modulating the electron density of the aromatic ring and the acidity of the ortho C-H bonds.

Mechanistic Exploration of C-N Bond Formation and Cleavage Reactions

The amide C-N bond is generally stable, but its formation and cleavage are fundamental transformations in organic synthesis. Catalytic methods offer powerful strategies for these processes. In the context of N-methoxybenzamides, the N-O bond is also a site of reactivity.

Mechanisms for C-N bond formation often involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples amines with aryl halides. tcichemicals.comresearchgate.net The synthesis of substituted benzamides like this compound itself relies on robust amide bond-forming reactions.

Conversely, C-N bond cleavage in the context of directing group removal is a critical step for synthetic utility. The N-methoxy amide group can often be cleaved under reductive conditions to yield the corresponding primary amide. Furthermore, some rhodium-catalyzed reactions involve the cleavage of the C-N bond within the imidamide starting material to release an amide coproduct during the formation of N-unprotected indoles.

Novel Catalytic Transformations of Substituted Benzamides

Recent advances in catalysis have introduced innovative and sustainable methods for transforming amides into a variety of valuable chemical structures.

The "Borrowing Hydrogen" (BH) methodology is an atom-economical process that uses low-cost alcohols as alkylating agents, producing water as the only byproduct. The strategy involves the temporary oxidation of an alcohol to an aldehyde by a transition metal catalyst, which then reacts with a nucleophile. The resulting intermediate is subsequently reduced by the catalyst, which returns the "borrowed" hydrogen.

The Interrupted Borrowing Hydrogen (IBH) strategy intercepts this process. After the initial condensation, instead of reduction, a different reaction takes place. Recently, a manganese(I)-catalyzed method for the N-methoxymethylation of primary amides using methanol (B129727) has been developed based on the IBH principle. This marks a significant advance in synthesizing N-(methoxymethyl)benzamide derivatives.

The proposed mechanism involves:

Dehydrogenation: The Mn(I) catalyst dehydrogenates methanol to formaldehyde.

Condensation: The primary amide adds to the in-situ generated formaldehyde.

Dehydration: The resulting hemiaminal intermediate dehydrates to form an N-acyl imine.

Hydride Transfer: A manganese hydride species, formed during the initial dehydrogenation, transfers a hydride to the N-acyl imine.

Protonation: The final intermediate is protonated by methanol to yield the N-methoxymethylated amide and regenerate the active catalyst.

This method avoids the use of toxic reagents and multi-step protocols, presenting a green and sustainable alternative for modifying amides.

The development of environmentally benign or "green" methods for amide bond formation is a major focus of modern chemical research, aiming to replace traditional methods that often require stoichiometric activating agents and produce significant waste.

Key green approaches applicable to the synthesis of substituted benzamides include:

Direct Amidation: Catalytic conversion of carboxylic acids and amines directly into amides, often with the removal of water. Catalysts based on boron, zirconium, or other metals are used to facilitate this transformation under milder conditions than thermal condensation.

Use of Green Solvents: Performing amide synthesis in environmentally friendly solvents like water or ionic liquids. For example, a water-soluble porphyrazinato copper(II) catalyst has been shown to efficiently catalyze the direct conversion of nitriles to N-substituted amides in refluxing water.

Catalytic Transfer Hydrogenation: Using catalytic transfer hydrogenation for reductive amination processes, which can be a greener alternative to methods requiring metal hydride reagents.

These strategies contribute to making the synthesis of complex molecules like this compound more sustainable and efficient.

Applications in Chemical Biology Research Probes and Advanced Materials

Design and Synthesis of 5-amino-2-methyl-4-fluoro-N-methoxybenzamide as a Molecular Probe

The structural framework of this compound, featuring a substituted benzamide (B126) core, presents a versatile scaffold for the design and synthesis of specialized molecular probes. The presence of an amino group, a fluoro substituent, and a methoxyamide side chain offers multiple points for chemical modification, enabling the development of probes for a range of applications in chemical biology. These probes are instrumental in exploring complex biological systems, from enzyme kinetics to cellular imaging. The design strategy often involves leveraging the inherent properties of the core molecule while introducing functionalities that confer specific activities, such as fluorescence or affinity for a particular biological target.

The aminobenzamide scaffold is a well-established pharmacophore in the development of enzyme inhibitors. Derivatives of this structure have been extensively investigated for their ability to interact with the active sites of various enzymes, thereby modulating their catalytic activity. Such studies are crucial for understanding enzyme mechanisms and for the rational design of therapeutic agents. Research in this area focuses on elucidating the specific interactions between the ligand (the aminobenzamide derivative) and the enzyme's binding pocket, which governs the potency and selectivity of inhibition.

Molecular docking is a computational technique widely used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For benzamide derivatives, docking studies help to rationalize their biological activity by revealing key molecular interactions within the enzyme's active site. researchgate.netmdpi.com These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic contacts. semanticscholar.org

Table 1: Representative Molecular Docking Data for Benzamide Derivatives with Target Enzymes

| Compound Class | Target Enzyme | Typical Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzenesulfonamide derivatives | α-Amylase | -7.0 to -8.5 | ASP197, GLU233, ASP300 |

| 2-Aminobenzamide (B116534) derivatives | HDAC2 | -8.0 to -9.5 | HIS142, HIS143, ZN(II) |

| Fluorinated Benzamides | CETP | -6.5 to -8.0 | HIS232, CYS13 |

| Sulfamoyl-benzamides | h-NTPDase3 | -7.5 to -9.0 | SER53, ASN195, TRP445 |

Note: Data is compiled from studies on various benzamide derivatives to illustrate typical binding characteristics and is not specific to this compound.

Building on insights from molecular docking, synthetic derivatives of aminobenzamides are evaluated in enzymatic assays to quantify their inhibitory activity. This typically involves measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Studies on various aminobenzamide derivatives have demonstrated potent inhibition of enzymes such as fatty acid amide hydrolase (FAAH) and histone deacetylases (HDACs). nih.govnih.gov